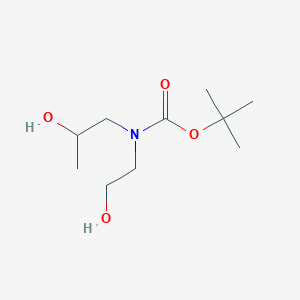
tert-butyl N-(2-hydroxyethyl)-N-(2-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
tert-butyl N-(2-hydroxyethyl)-N-(2-hydroxypropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a tert-butyl group, hydroxyethyl, and hydroxypropyl groups attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with a mixture of 2-aminoethanol and 2-aminopropanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-8(13)7-11(5-6-12)9(14)15-10(2,3)4/h8,12-13H,5-7H2,1-4H3 |
InChI Key |
JRDBBJCEOXYKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCO)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


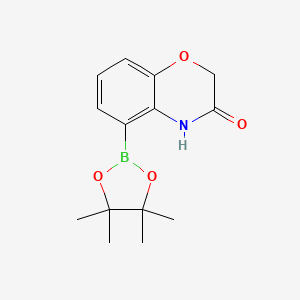
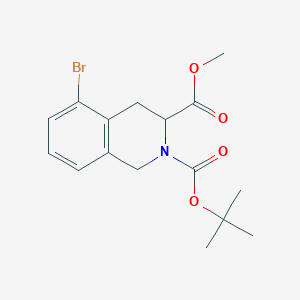
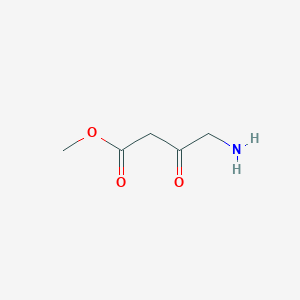

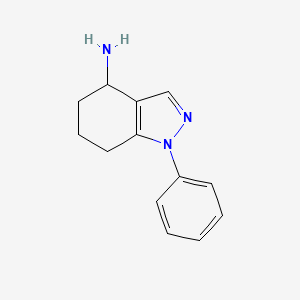
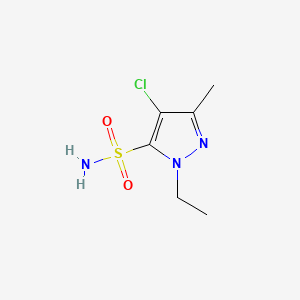
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
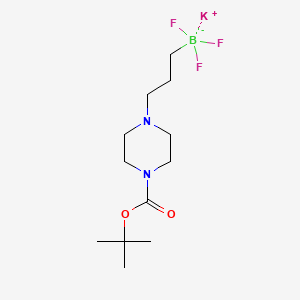
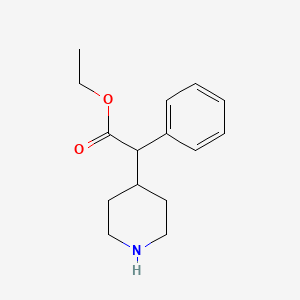
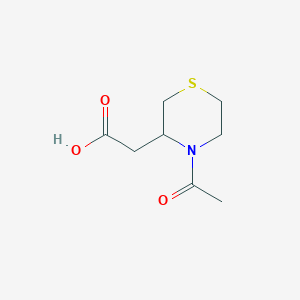
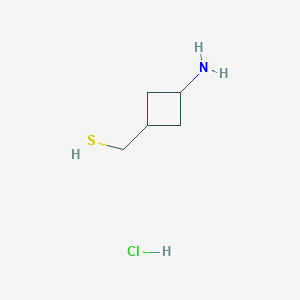
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
